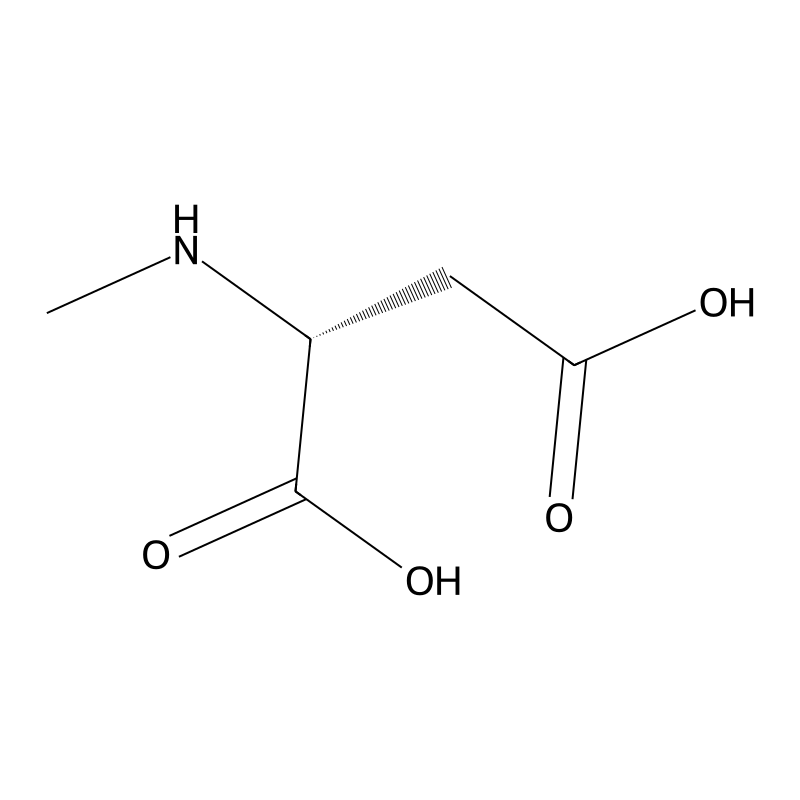

N-methyl-D-aspartic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

NMDA as a Neuromodulator and Neurotransmitter

NMDA is an excitatory amino acid found naturally in the brain. It acts as a specific agonist at the NMDA receptor, mimicking the effects of glutamate, the major excitatory neurotransmitter Wikipedia: N-Methyl-D-Aspartic Acid. Researchers use NMDA to study various aspects of neuronal function, including:

- Learning and memory: NMDA receptor activity is crucial for long-term potentiation, a process believed to underlie learning and memory formation .

- Synaptic plasticity: NMDA plays a role in modifying the strength of connections between neurons, a process essential for learning and memory .

NMDA and Neurological Disorders

NMDA receptor dysfunction has been implicated in various neurological disorders. Studying the effects of NMDA helps researchers understand these conditions and develop potential therapeutic strategies. Here are some examples:

- Stroke: Excessive NMDA receptor activation can contribute to neuronal damage following stroke .

- Alzheimer's disease: Alterations in NMDA receptor signaling are observed in Alzheimer's disease, and some research explores NMDA antagonists as potential treatments .

- Addiction: NMDA signaling is involved in reward pathways and cravings associated with addiction .

NMDA Receptor as a Research Tool

Researchers use NMDA to study various cellular processes and signaling pathways beyond the nervous system. NMDA's ability to activate NMDA receptors allows scientists to investigate their role in different cell types and tissues. Here are some examples:

N-methyl-D-aspartic acid is an amino acid derivative known for its role as a specific agonist at the N-methyl-D-aspartate receptor, which is a subtype of glutamate receptors. This compound mimics the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. Unlike glutamate, N-methyl-D-aspartic acid selectively binds to and activates the N-methyl-D-aspartate receptor without affecting other glutamate receptors such as those for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate .

N-methyl-D-aspartic acid is classified as a water-soluble D-alpha-amino acid and has the molecular formula C₅H₉NO₄. It was first synthesized in the 1960s and is found across various species in the animal kingdom, playing critical roles in neurotransmission and neuroendocrine regulation .

Additionally, N-methyl-D-aspartic acid can undergo enzymatic reactions where it acts as a substrate for methyltransferases, which transfer methyl groups from S-adenosyl-L-methionine to form other compounds .

N-methyl-D-aspartic acid plays a vital role in various biological processes. It is involved in synaptic transmission and plasticity, which are essential for learning and memory. The activation of N-methyl-D-aspartate receptors by N-methyl-D-aspartic acid contributes to excitatory postsynaptic potentials, influencing neuronal signaling pathways .

The synthesis of N-methyl-D-aspartic acid can be achieved through several methods:

- Chemical Synthesis: Traditional methods involve the alkylation of D-aspartic acid with methyl iodide or similar methylating agents under basic conditions.

- Enzymatic Synthesis: Enzymatic methods utilize methyltransferases that catalyze the transfer of a methyl group from S-adenosyl-L-methionine to D-aspartic acid .

- Biotechnological Approaches: Recent advancements have explored microbial fermentation processes to produce N-methyl-D-aspartic acid using genetically modified organisms.

N-methyl-D-aspartic acid has several applications in both research and clinical settings:

- Neuroscience Research: It is widely used in behavioral neuroscience studies to induce excitotoxic lesions in animal models, helping researchers understand neuronal functions and disorders.

- Pharmacology: Due to its role as an agonist at the N-methyl-D-aspartate receptor, it serves as a valuable tool for studying receptor pharmacodynamics and developing drugs targeting glutamatergic systems .

- Potential Therapeutics: Investigations into its neuroprotective properties suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Numerous studies have explored the interactions of N-methyl-D-aspartic acid with various compounds:

- Antagonists: Compounds such as ketamine and phencyclidine act as antagonists at the N-methyl-D-aspartate receptor, blocking its activity and providing insights into excitatory neurotransmission modulation .

- Co-Agonists: Research indicates that glycine acts as a co-agonist at the N-methyl-D-aspartate receptor, enhancing the effects of N-methyl-D-aspartic acid when both are present.

Several compounds share structural or functional similarities with N-methyl-D-aspartic acid. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Receptor Affinity | Unique Features |

|---|---|---|---|

| Glutamate | Amino Acid | Agonist at multiple receptors | Primary excitatory neurotransmitter |

| α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | Amino Acid | Agonist at non-NMDA receptors | Fast synaptic transmission |

| Kainate | Amino Acid | Agonist at kainate receptors | Involved in synaptic plasticity |

| D-Aspartic Acid | Amino Acid | Agonist at NMDA receptors | Precursor for NMDA synthesis |

N-methyl-D-aspartic acid's specificity for the N-methyl-D-aspartate receptor distinguishes it from other similar compounds that may activate multiple receptor types or have different physiological roles .

Enzymatic Methylation of D-Aspartic Acid

The biosynthesis of N-methyl-D-aspartic acid represents a highly specialized enzymatic process catalyzed by D-aspartate N-methyltransferase, a novel enzyme that exhibits remarkable substrate specificity for D-aspartic acid [1]. This methyltransferase-mediated reaction constitutes the sole known pathway for endogenous N-methyl-D-aspartic acid production in mammalian tissues [2] [3].

Experiments conducted on tissue homogenates demonstrate definitively that D-aspartic acid serves as the direct precursor for N-methyl-D-aspartic acid formation, with the catalyzing enzyme identified as a methyltransferase [2] [3]. The enzymatic conversion exhibits strict stereospecificity, exclusively utilizing the D-enantiomer of aspartic acid while showing no activity toward L-aspartic acid under similar experimental conditions [4]. This stereospecific recognition pattern distinguishes D-aspartate N-methyltransferase from other known methyltransferases, including the well-characterized L-isoaspartyl/D-aspartyl protein methyltransferase [4].

Recent advances in protein purification have enabled the isolation and characterization of D-aspartate N-methyltransferase from mouse tissue homogenates with purification factors exceeding 1900-fold [1]. The purified enzyme preparation demonstrates robust catalytic activity specifically toward D-aspartic acid, confirming its role as a novel enzyme clearly distinct from known methylamine-glutamate N-methyltransferase and glycine N-methyltransferase [1]. The enzymatic properties reveal absolute dependence on S-adenosyl-L-methionine as the methyl donor, with kinetic parameters indicating efficient substrate recognition and product formation [1].

The methylation reaction proceeds through a standard methyltransferase mechanism involving nucleophilic attack of the D-aspartic acid amino group on the activated methyl group of S-adenosyl-L-methionine [5]. Product formation studies demonstrate linear correlation between substrate concentration and N-methyl-D-aspartic acid production, with reaction rates proportional to both incubation time and tissue homogenate concentration [6]. Sensitive detection methods employing high-performance liquid chromatography with fluorescent derivatives enable quantification of enzymatic activity at femtomolar levels, facilitating detailed kinetic analyses [6].

Tissue-Specific Distribution in Nervous and Endocrine Systems

The distribution of N-methyl-D-aspartic acid exhibits pronounced tissue specificity, with highest concentrations observed in endocrine glands and select regions of the nervous system [2] [7] [8]. Among endocrine tissues, the adenohypophysis contains the most abundant levels of both D-aspartic acid and N-methyl-D-aspartic acid, with concentrations reaching 78 ± 12 nmol/g and 8.4 ± 1.2 nmol/g respectively [2] [7] [8]. This preferential accumulation in the anterior pituitary correlates with the established role of these compounds in prolactin release regulation [2] [7].

Within the nervous system, the hypothalamus represents the region with highest N-methyl-D-aspartic acid abundance, containing 55 ± 9 nmol/g of D-aspartic acid and 5.6 ± 1.1 nmol/g of N-methyl-D-aspartic acid [2] [7] [8]. The substantial concentrations in hypothalamic tissue reflect the critical neuroendocrine functions mediated by N-methyl-D-aspartic acid, particularly in the regulation of hormone release and reproductive physiology [9] [10]. Additional brain regions demonstrate varying levels of N-methyl-D-aspartic acid distribution, with hippocampal formation, cerebral cortex, and striatal areas showing moderate to high concentrations [11] [12] [13].

Detailed autoradiographic studies reveal that N-methyl-D-aspartic acid receptor binding sites exhibit highest density in the CA1 region of hippocampus, with telencephalic regions generally displaying elevated binding levels [11] [12]. The cerebral cortex shows significant density variations among different layers and regions, with frontal cortex layers I through III containing the highest receptor densities [11] [12]. Within basal ganglia structures, the nucleus accumbens demonstrates the highest binding levels, while intermediate levels characterize the caudate/putamen complex and very low levels occur in the globus pallidus [11] [12].

Thalamic regions display moderate N-methyl-D-aspartic acid receptor densities with variations among different nuclei, while midbrain and brainstem areas generally exhibit lower binding levels [11] [12]. However, specific structures within these regions, including the nucleus of the solitary tract and inferior olive, show elevated receptor densities that may correlate with specialized functional roles [11] [12]. The tissue-specific distribution pattern closely corresponds to regions previously identified as utilizing glutamate for excitatory neurotransmission [11] [12].

Regulation by S-Adenosyl-L-Methionine

S-adenosyl-L-methionine serves as the obligatory methyl donor for D-aspartate N-methyltransferase, functioning as the critical regulatory cofactor that controls N-methyl-D-aspartic acid biosynthesis [2] [3] [14]. This universal methyl donor, synthesized from adenosine triphosphate and L-methionine by methionine adenosyltransferase, represents the second most widely utilized enzyme substrate in biological systems after adenosine triphosphate [15] [5]. The absolute requirement for S-adenosyl-L-methionine in D-aspartic acid methylation establishes this cofactor as the primary regulatory determinant of N-methyl-D-aspartic acid production [2] [3].

During the methylation reaction, S-adenosyl-L-methionine undergoes conversion to S-adenosyl-L-homocysteine following transfer of its activated methyl group to the amino nitrogen of D-aspartic acid [5] [16]. The stoichiometric relationship between S-adenosyl-L-methionine consumption and S-adenosyl-L-homocysteine formation provides a quantitative measure of methyltransferase activity and enables precise monitoring of N-methyl-D-aspartic acid biosynthesis [17]. Subsequent hydrolysis of S-adenosyl-L-homocysteine by adenosylhomocysteinase produces homocysteine and adenosine, completing the methylation cycle [5] [18].

The regulation of N-methyl-D-aspartic acid biosynthesis through S-adenosyl-L-methionine availability creates multiple control points that integrate with cellular methylation capacity [14] [18]. The ratio of S-adenosyl-L-methionine to S-adenosyl-L-homocysteine serves as a critical determinant of methylation potential, with elevated S-adenosyl-L-homocysteine levels providing feedback inhibition of methyltransferase reactions [18]. This regulatory mechanism ensures that N-methyl-D-aspartic acid synthesis responds dynamically to cellular methylation status and metabolic demands [14] [18].

Tissue-specific variations in S-adenosyl-L-methionine concentrations directly influence the capacity for N-methyl-D-aspartic acid production, with liver containing the highest levels followed by brain and other tissues [19]. The metabolic integration of S-adenosyl-L-methionine synthesis with folate and methionine cycles creates additional regulatory layers that can modulate N-methyl-D-aspartic acid biosynthesis in response to nutritional status and metabolic conditions [14] [18]. Competition among multiple methyltransferases for available S-adenosyl-L-methionine pools may limit D-aspartate N-methyltransferase activity when other methylation reactions are highly active [20] [21].